molecular formula C15H12F3NO B14117369 2-Acetamino-5-trifluoromethylbiphenyl

2-Acetamino-5-trifluoromethylbiphenyl

Cat. No.: B14117369
M. Wt: 279.26 g/mol
InChI Key: ZFAKYCCZZQBPCS-UHFFFAOYSA-N
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Description

2-Acetamino-5-trifluoromethylbiphenyl is a chemical compound with the molecular formula C15H12F3NO. It is characterized by the presence of an acetamino group and a trifluoromethyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-5-trifluoromethylbiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-5-trifluoromethylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Acetamino-5-trifluoromethylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetamino-5-trifluoromethylbiphenyl involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamino-5-fluorobiphenyl
  • 2-Acetamino-5-chlorobiphenyl
  • 2-Acetamino-5-bromobiphenyl

Uniqueness

2-Acetamino-5-trifluoromethylbiphenyl is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C15H12F3NO

Molecular Weight

279.26 g/mol

IUPAC Name

N-[2-phenyl-4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H12F3NO/c1-10(20)19-14-8-7-12(15(16,17)18)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,20)

InChI Key

ZFAKYCCZZQBPCS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2

Origin of Product

United States

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